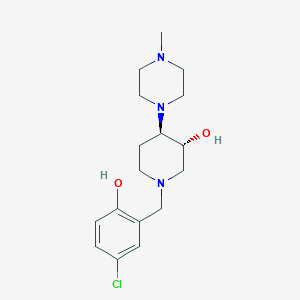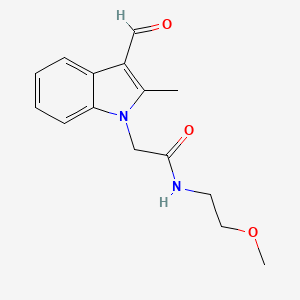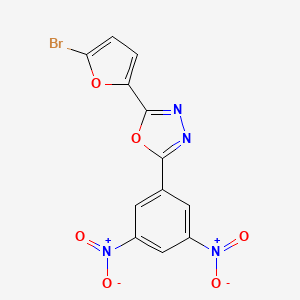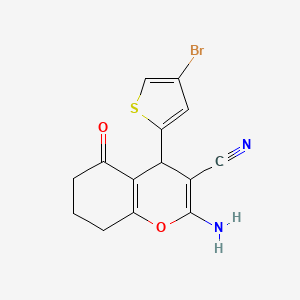![molecular formula C20H23ClFN3O B5024409 N-(2-chlorophenyl)-N'-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5024409.png)
N-(2-chlorophenyl)-N'-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}urea, commonly known as CFMU, is a chemical compound that has been extensively studied for its potential use in scientific research. CFMU belongs to the class of compounds known as ureas, which have a wide range of biological activities.
作用機序
CFMU inhibits FAAH by binding to the active site of the enzyme. This prevents FAAH from breaking down endocannabinoids, leading to an increase in their levels. The exact mechanism by which endocannabinoids exert their effects is not fully understood, but it is thought to involve binding to cannabinoid receptors in the body.
Biochemical and Physiological Effects:
CFMU has been shown to increase the levels of endocannabinoids in the body, which can have a range of effects. In animal studies, CFMU has been shown to have analgesic (pain-relieving), anxiolytic (anti-anxiety), and antidepressant effects. It has also been shown to reduce inflammation and improve insulin sensitivity.
実験室実験の利点と制限
CFMU has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, there are also limitations to its use. CFMU is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, its potency and selectivity may vary depending on the experimental conditions, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on CFMU. One area of interest is the potential therapeutic applications of FAAH inhibition. CFMU and other FAAH inhibitors have shown promise for the treatment of conditions such as chronic pain, anxiety, and depression. However, more research is needed to fully understand their effects and potential side effects. Another area of interest is the development of more potent and selective FAAH inhibitors. CFMU is a useful tool compound, but there is still room for improvement in terms of its potency and selectivity. Finally, there is a need for more research on the long-term effects of FAAH inhibition. While CFMU has shown promising results in animal studies, its safety and efficacy in humans are not yet known.
In conclusion, CFMU is a promising compound for scientific research due to its potent and selective inhibition of FAAH. It has potential applications in the treatment of a range of conditions, but more research is needed to fully understand its effects and limitations. Future research should focus on developing more potent and selective FAAH inhibitors, as well as investigating the long-term effects of FAAH inhibition.
合成法
The synthesis of CFMU involves the reaction of 2-chlorobenzoyl chloride with 4-fluorobenzylpiperidine to form the intermediate 2-chlorobenzoyl-4-fluorobenzylpiperidine. This intermediate is then reacted with methyl isocyanate to form CFMU. The overall synthesis of CFMU is shown in Figure 1.
科学的研究の応用
CFMU has been studied for its potential use as a tool compound in scientific research. It has been shown to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. Inhibition of FAAH can increase the levels of endocannabinoids in the body, which may have therapeutic potential for a range of conditions.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O/c21-18-3-1-2-4-19(18)24-20(26)23-13-15-9-11-25(12-10-15)14-16-5-7-17(22)8-6-16/h1-8,15H,9-14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLHSYLFLGPSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5024341.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-tetrazol-5-amine](/img/structure/B5024346.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5024347.png)


![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide](/img/structure/B5024361.png)
![2-[(1-allylcyclohexyl)amino]ethanol](/img/structure/B5024379.png)
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)



![1-[3-(4-chloro-2-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5024416.png)
![4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5024425.png)
